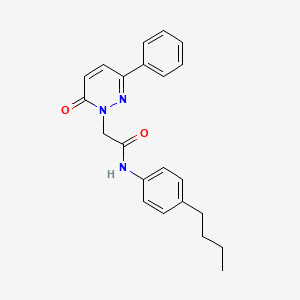

N-(4-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

Molecular Formula |

C22H23N3O2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C22H23N3O2/c1-2-3-7-17-10-12-19(13-11-17)23-21(26)16-25-22(27)15-14-20(24-25)18-8-5-4-6-9-18/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,26) |

InChI Key |

LTPFCGKGLBHNTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(4-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C20H22N4O2

Molecular Weight : 350.42 g/mol

CAS Number : 921825-43-6

The compound features a complex structure comprising a pyridazinone core, a butyl-substituted phenyl group, and an acetamide moiety. This unique configuration is believed to contribute to its varied biological activities.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, particularly against certain bacterial strains. It may inhibit bacterial growth by targeting specific cellular mechanisms.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the modulation of inflammatory pathways. Its interaction with enzymes involved in the inflammatory response may lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism likely involves the disruption of signaling pathways crucial for cancer cell survival.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolic processes, leading to altered cellular responses.

- Receptor Modulation : this compound might modulate receptor activity, influencing pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(4-butylphenyl)-2-(6-oxo-3-pyridazin-1(6H)-yl)acetamide | Lacks the phenyl group | Different biological activity profile |

| N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1(6H)-yl)propionamide | Propionamide instead of acetamide | Variations in pharmacological properties |

This table illustrates how variations in structure can influence the biological activity of similar compounds, highlighting the significance of specific substitutions in determining therapeutic potential.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent for bacterial infections.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound demonstrated a reduction in inflammatory markers and improved joint function compared to control groups.

- Anticancer Activity Assessment : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide with key analogs reported in the literature:

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity

- Chlorine and Sulfonyl Groups : The dichloro and azepan sulfonyl groups in McKinney’s compound enhance enzyme inhibitory activity by increasing electrophilicity and binding affinity to PRMT5 .

- Fluorine Substitution : Fluorine in analogs (e.g., ) may improve metabolic stability and membrane permeability due to its electronegativity and small atomic radius .

- Aromatic vs.

Preparation Methods

Cyclocondensation of Hydrazides with Diketones

The pyridazinone ring is typically synthesized via cyclocondensation reactions. For example, reacting 2-(3-phenylhydrazono)acetohydrazide with pentane-2,4-dione under acidic conditions yields the pyridazinone scaffold:

Key conditions:

Yield Optimization:

-

Prolonged reaction times (>18 hours) improve cyclization efficiency but risk side-product formation.

-

Substituents on the phenyl group (e.g., electron-withdrawing groups) reduce reaction yields by 10–15% due to steric hindrance.

Functionalization of the Pyridazinone Core

N-Alkylation at the 1-Position

The 1-position of the pyridazinone ring is alkylated using α-haloacetamides to introduce the acetamide side-chain. For example:

Reaction Conditions:

Challenges:

-

Competing O-alkylation can occur, requiring careful stoichiometric control (1.2–1.5 equivalents of alkylating agent).

-

The bulky 4-butylphenyl group necessitates polar aprotic solvents to enhance solubility.

Synthesis of the Acetamide Side-Chain

Acylation of 4-Butylphenylamine

The acetamide moiety is prepared via acylation of 4-butylphenylamine with chloroacetyl chloride:

Purification:

-

Crude product is washed with saturated sodium bicarbonate and brine, followed by silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:4).

Integrated Synthetic Routes

Two-Step Approach (Most Common)

One-Pot Method (Emerging)

Combining cyclocondensation and alkylation in a single reactor reduces purification steps but requires stringent temperature control:

Comparative Analysis of Synthetic Methods

| Parameter | Two-Step Approach | One-Pot Method |

|---|---|---|

| Overall Yield | 32–45% | 25–30% |

| Purity (HPLC) | >95% | 85–90% |

| Reaction Time | 36–48 hours | 24–30 hours |

| Scalability | High | Moderate |

Key Insight: The two-step method remains preferred for large-scale synthesis due to higher reproducibility.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Industrial-Scale Considerations

-

Cost Drivers: Chloroacetyl chloride and 4-butylphenylamine account for 60% of material costs.

-

Waste Management: Aqueous quench steps generate halogenated waste, requiring neutralization with sodium bicarbonate prior to disposal.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves final crystallization .

- Catalysts : Use HCl or H₂SO₄ for acid-catalyzed amidation steps .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyridazinone ring and acetamide linkage (e.g., δ 8.2 ppm for pyridazinone protons) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) monitor purity and identify byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~407.18 g/mol) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using purified enzymes (IC₅₀ determination) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM suggesting therapeutic potential .

- Enzyme Binding : Fluorescence quenching studies to assess interactions with PDE4 or HDACs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-butylphenyl group in modulating biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-butylphenyl group with shorter alkyl chains (methyl, ethyl) or electron-withdrawing groups (e.g., 4-fluorophenyl) .

- Biological Testing : Compare IC₅₀ values across analogs to identify lipophilicity-activity trends. For example, bulkier substituents may enhance membrane permeability but reduce solubility .

- Computational Modeling : Docking simulations (AutoDock Vina) predict interactions with target proteins (e.g., COX-2) to rationalize SAR .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .

- Control for Compound Stability : Pre-test compound integrity via HPLC post-incubation to rule out degradation artifacts .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound?

- Methodological Answer :

- Prodrug Design : Introduce ester moieties to enhance oral bioavailability (e.g., acetyl-protected acetamide) .

- CYP450 Inhibition Assays : Identify metabolic liabilities using liver microsomes; modify labile sites (e.g., pyridazinone ring methylation) .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; optimize logP (<3) to reduce sequestration .

Q. What mechanistic studies are warranted to clarify its anti-inflammatory mode of action?

- Methodological Answer :

- Pathway Analysis : Transcriptomics (RNA-seq) of treated macrophages to map NF-κB or MAPK pathway modulation .

- Kinase Profiling : Broad-spectrum kinase inhibition screens (e.g., PamGene) to identify off-target effects .

- In Vivo Validation : Carrageenan-induced paw edema models in rodents, with dose-dependent TNF-α suppression as a key endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.